molecular formula C6H7FN2O B15311947 6-Fluoro-2-methoxypyridin-3-amine

6-Fluoro-2-methoxypyridin-3-amine

Cat. No.: B15311947
M. Wt: 142.13 g/mol
InChI Key: IHIRDYGREDEJPE-UHFFFAOYSA-N
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Description

6-Fluoro-2-methoxypyridin-3-amine is a fluorinated pyridine derivative with the molecular formula C6H7FN2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methoxypyridin-3-amine typically involves the use of palladium-catalyzed Suzuki cross-coupling reactions. One common method is the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under mild conditions . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out at elevated temperatures, typically around 100°C, for several hours to achieve moderate to good yields .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methoxypyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-2-methoxypyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methoxypyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity to these targets, leading to increased biological activity. The compound can modulate various biochemical pathways, resulting in its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2-methoxypyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxy groups in the pyridine ring enhances its reactivity and potential for various applications compared to other similar compounds .

Properties

Molecular Formula

C6H7FN2O

Molecular Weight

142.13 g/mol

IUPAC Name

6-fluoro-2-methoxypyridin-3-amine

InChI

InChI=1S/C6H7FN2O/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,8H2,1H3

InChI Key

IHIRDYGREDEJPE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)F)N

Origin of Product

United States

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